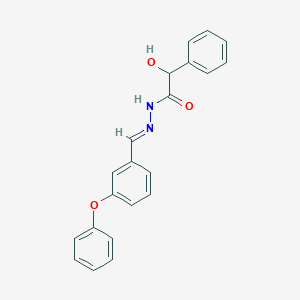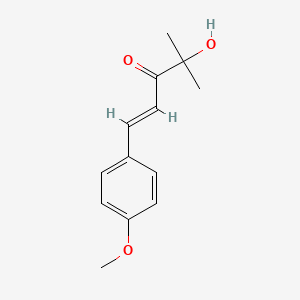![molecular formula C15H14ClFN2O B5877755 N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
Mecanismo De Acción
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 inhibits the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein by binding to a specific site on the protein, known as the ATP-binding site. This binding prevents the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, leading to improved mucus clearance in the lungs and other potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to improve chloride transport and mucus clearance in the lungs of cystic fibrosis patients. This compound has also been shown to reduce the growth of cysts in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been well-tolerated in animal studies and has shown minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to be a potent inhibitor of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and has potential therapeutic applications for cystic fibrosis and other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential to bind to other proteins. Researchers must take these limitations into account when designing experiments using N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172.
Direcciones Futuras
Future research on N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 should focus on optimizing its pharmacokinetics and pharmacodynamics for use in humans. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, researchers should investigate the potential use of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, more research is needed to understand the long-term effects of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 on the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and other proteins in the body.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 involves the reaction of 2-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein, which is defective in cystic fibrosis patients, leading to improved chloride transport and mucus clearance in the lungs. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIMRBKFFTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
